10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide is a complex organophosphorus compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom integrated into an acridone framework, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide typically involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure. The process begins with the lithiation of dibromobibenzyl, followed by nucleophilic substitutions at phosphorus and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be adapted for larger-scale production, ensuring higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium (for lithiation), hydrogen peroxide (for oxidation), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material science
Wirkmechanismus
The mechanism by which 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,11-Dihydro-5-phenyl-5H-dibenzo[b,f]phosphepine 5-oxide
- 5-Phenyl-5H-benzo[b]phosphindole 5-oxide
Uniqueness
Compared to similar compounds, 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide stands out due to its unique acridone framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
54086-38-3 |
---|---|
Molekularformel |
C19H13O2P |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
5-oxo-5-phenylacridophosphin-10-one |
InChI |
InChI=1S/C19H13O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
InChI-Schlüssel |
WIIRALVYGOGUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.